molecular formula C8H13NO4 B8610157 Ethyl 3-oxo-4-morpholineacetate CAS No. 934172-11-9

Ethyl 3-oxo-4-morpholineacetate

Cat. No.: B8610157
CAS No.: 934172-11-9
M. Wt: 187.19 g/mol
InChI Key: YFCJEYXVJBRIEK-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-4-morpholineacetate is a chemical compound that belongs to the class of esters Esters are known for their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-oxo-4-morpholineacetate typically involves the reaction of ethyl acetate with 3-oxomorpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent like methanol. The reaction conditions must be carefully controlled to ensure high yield and purity of the product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds. The use of advanced techniques such as continuous flow reactors and high-throughput screening can optimize the production process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-oxo-4-morpholineacetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 3-oxo-4-morpholineacetate has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Properties

CAS No.

934172-11-9

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

ethyl 2-(3-oxomorpholin-4-yl)acetate

InChI

InChI=1S/C8H13NO4/c1-2-13-8(11)5-9-3-4-12-6-7(9)10/h2-6H2,1H3

InChI Key

YFCJEYXVJBRIEK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CCOCC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-oxo-morpholine (6.5 g, 4 mmol) (Willey, Alan David; Kott, Kevin Lee; Miracle, Gregory Scot; Gosselink, Eugene Paul; Burckett-St. Laurent, James Charles Theophile Roger. Bleaching compositions containing bleach activators having alpha-modified lactam leaving-groups. PCT Int. Appl. (1996), WO 9622350 A1) in DMF (45 mL) was treated at rt in 3 portions with sodium hydride (3.34 g, 60% dispersion in mineral oil, 84 mmol). After 30 min a solution of ethyl bromoacetate (11.8 g, 71 mmol) in DMF (20 mL) was added dropwise. After 3 h the solvent was evaporated, the residue was taken up with ethyl acetate and washed with water. The organic phase was dried over sodium sulfate, concentrated and chromatographed (SiO2, dichloromethane:methanol=1000:0 to 995:5). The title compound was obtained as a light yellow oil (3.34 g, 28%). 1H-NMR (300 MHz, DMSO): δ=1.19 (t, J=7 Hz, 3H), 3.40 (mc, 2H), 3.85 (mc, 2H), 4.05-4.28 (m, 6H)
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
3.34 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Yield
28%

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